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Introduction
Zidovudine (Azidothymidine or AZT) was the first antiretroviral agent approved for the

treatment of Human Immunodeficiency Virus (HIV) infection.[1] As a nucleoside reverse

transcriptase inhibitor (NRTI), it serves as a cornerstone in combination antiretroviral therapy.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of Zidovudine, presenting quantitative data, detailed experimental

protocols, and visual representations of its molecular interactions and metabolic fate.

Pharmacokinetics
The disposition of Zidovudine in the body is characterized by rapid absorption and

metabolism. Its pharmacokinetic profile has been extensively studied in various patient

populations.

Absorption and Bioavailability
Zidovudine is rapidly absorbed following oral administration, with peak plasma concentrations

reached within 30 to 60 minutes.[2] The oral bioavailability is approximately 60-70%.[3][4] While

food may slow the rate of absorption, it does not significantly affect the overall extent of

absorption (AUC).[3]
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Distribution
Zidovudine is widely distributed throughout the body.[2] It exhibits low binding to plasma

proteins, in the range of 34-38%.[3] The apparent volume of distribution is approximately 1.6

L/kg.[1][3] Notably, Zidovudine crosses the blood-brain barrier, achieving cerebrospinal fluid

(CSF) concentrations that are approximately 50% of those in the plasma.[3] It also penetrates

semen and crosses the placenta.[1][3]

Metabolism
Zidovudine is primarily metabolized in the liver via glucuronidation to its major, inactive

metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV).[1][5] This

pathway accounts for 50-80% of the administered dose.[1] A minor metabolic pathway involves

the reduction of the azido group to form 3'-amino-3'-deoxythymidine (AMT).[5] Intracellularly,

Zidovudine is anabolized to its active triphosphate form (ZDV-TP) through a series of

phosphorylation steps, which is crucial for its antiviral activity.[5][6]

Excretion
The primary route of elimination for Zidovudine and its metabolites is renal excretion.[4] The

plasma half-life of Zidovudine is approximately 1.1 hours.[3][4] However, the intracellular half-

life of the active triphosphate metabolite is significantly longer, at around 7 hours, which allows

for less frequent dosing.[4]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Zidovudine.
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Parameter Value References

Bioavailability (Oral) 60-70% [3][4]

Time to Peak Plasma

Concentration (Tmax)
0.5 - 1.5 hours [2]

Plasma Protein Binding 34-38% [3]

Volume of Distribution (Vd) 1.6 L/kg [1][3]

Plasma Half-life (t½) ~1.1 hours [3][4]

Intracellular Half-life (ZDV-TP) ~7 hours [4]

Major Metabolite

3'-azido-3'-deoxy-5'-O-β-D-

glucopyranuronosylthymidine

(GZDV)

[1][5]

Primary Route of Excretion Renal [4]

Pharmacodynamics
The pharmacodynamic effect of Zidovudine is primarily its ability to inhibit HIV-1 reverse

transcriptase, thereby suppressing viral replication.

Mechanism of Action
Zidovudine is a prodrug that requires intracellular phosphorylation to become

pharmacologically active.[6] Cellular enzymes, starting with thymidine kinase, convert

Zidovudine into Zidovudine monophosphate (ZDV-MP), then diphosphate (ZDV-DP), and

finally the active Zidovudine triphosphate (ZDV-TP).[6][7] ZDV-TP competes with the natural

substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA

chain by the HIV reverse transcriptase.[7] The azido group at the 3' position of Zidovudine,

once incorporated, prevents the formation of a phosphodiester bond with the next incoming

nucleotide, leading to chain termination and halting viral DNA synthesis.[6][7] Zidovudine has

a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases,

which accounts for its selective antiviral activity.[7]

Antiviral Activity and Resistance
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Zidovudine exhibits potent activity against HIV-1. However, prolonged monotherapy can lead

to the emergence of drug-resistant viral strains.[8] Resistance is primarily associated with

mutations in the viral reverse transcriptase gene.

Quantitative Pharmacodynamic Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of Zidovudine in

various cell lines.

Cell Line HIV-1 Strain Parameter Value (µM) Reference

Human CEM T-

cells
HIV-1 NL4.3 IC50 1.04

Human CEM-SS

cells
HIV-1 IC50 0.3

Human C8166

cells
HIV-1 IC50 0.004

MT-4 cells Not Specified CC50 34.05 [1]

Naive T-

lymphocytes

Alloantigen

system
CC50 87.5 [1]

Antigen-primed

T-lymphocytes

Alloantigen

system
CC50 316 [1]

Signaling Pathways and Experimental Workflows
Zidovudine Intracellular Activation and Mechanism of
Action
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Start

Prepare target cell culture
(e.g., PBMCs, T-cell lines)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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